N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

NF-κB Vaccine Adjuvant Immunomodulation

This compound belongs to the sulfamoyl benzamidothiazole chemotype with well-characterized SAR for NF-κB modulation. Its 6-chloro substitution, dimethylsulfamoyl group, and benzamide linkage are critical for activity—substitution with bromo or other halogens alters activity. Avoid unvalidated generic alternatives; use this reference standard for reproducible NF-κB reporter assays and antimicrobial screening.

Molecular Formula C16H14ClN3O3S2
Molecular Weight 395.88
CAS No. 313403-55-3
Cat. No. B2760729
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide
CAS313403-55-3
Molecular FormulaC16H14ClN3O3S2
Molecular Weight395.88
Structural Identifiers
SMILESCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C16H14ClN3O3S2/c1-20(2)25(22,23)12-6-3-10(4-7-12)15(21)19-16-18-13-8-5-11(17)9-14(13)24-16/h3-9H,1-2H3,(H,18,19,21)
InChIKeyKYQKPVPMNWKAQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 313403-55-3): Chemotype and Procurement Baseline


N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 313403-55-3) is a synthetic small molecule belonging to the sulfamoyl benzamidothiazole chemotype [1]. This chemotype was the subject of a systematic structure-activity relationship (SAR) study involving a high-throughput screening library of 248 compounds for modulators of NF-κB activation [1]. The compound features a 6-chloro substitution on the benzothiazole ring, a central amide linkage, and a 4-(dimethylsulfamoyl) group on the benzamide moiety [2]. Its structural architecture places it within a well-characterized series where specific substituent patterns have been correlated with biological activity in NF-κB reporter assays and antimicrobial evaluations [1][3].

Why N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide Cannot Be Generically Substituted


Compounds within the sulfamoyl benzamidothiazole class are not functionally interchangeable. Systematic SAR studies have demonstrated that specific structural features—including the halogen substitution pattern on the benzothiazole ring, the length of the N-alkyl chains on the sulfamoyl group, and the regioisomeric placement of the sulfamoyl functionality—profoundly influence biological activity [1]. For example, replacement of the benzothiazole core with imidazole, pyridine, or thiadiazole bioisosteres resulted in complete loss of NF-κB modulatory activity [1]. Similarly, extending the sulfamoyl N-alkyl chains from dimethyl to dibutyl abolished activity, while the dimethyl, diethyl, and dipropyl variants retained potency [1]. These steep SAR cliffs mean that a seemingly minor structural modification can eliminate the desired biological effect, making unvalidated generic substitution a high-risk proposition for research continuity.

Product-Specific Quantitative Differentiation Guide for N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide


Benzothiazole Core Requirement vs. Heterocyclic Bioisosteres in NF-κB Activation

In the Shukla et al. (2021) SAR study, the benzothiazole core was found to be indispensable for NF-κB activation activity. All heterocyclic replacements tested—including imidazole (compound 18a), 2-amino-6-aryl pyridine (18b), 2-amino-5-aryl pyridine (18c), 3-amino-6-aryl pyridine (18d), 5-phenyl thiazole (18e), and thiadiazole (18f)—were completely inactive [1]. This establishes the benzothiazole scaffold as a critical pharmacophoric element that cannot be substituted without loss of function. For procurement purposes, this means that analogs containing alternative heterocyclic cores (e.g., imidazole or pyridine-based compounds) should be excluded as replacements for this benzothiazole-containing compound.

NF-κB Vaccine Adjuvant Immunomodulation

Dimethyl Sulfamoyl Substituent Retains Activity While Dibutyl Abolishes It

The SAR studies on Site F (the amine substituent of the sulfonamide group) demonstrated a clear alkyl chain length dependency. Compounds bearing N,N-dimethyl (the substitution pattern present in 313403-55-3), N-ethyl-N-propyl, and N,N-dipropyl sulfamoyl groups all retained NF-κB activity. However, the N,N-dibutyl analog (compound 54c) was completely inactive [1]. This quantitative structure-activity cliff means that N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dibutylsulfamoyl)benzamide or other longer-chain alkyl variants cannot serve as functional substitutes for the dimethyl analog.

NF-κB Structure-Activity Relationship Sulfonamide

Antimicrobial Activity of 6-Chlorobenzothiazole Derivatives

A foundational study on N-(6-substituted-2-benzothiazolyl) acid amides reported that the 6-chlorobenzothiazole derivative 2-(p-toluenesulfonamido)-6-chlorobenzothiazole exhibited antimicrobial activity at 25 µg/mL against beta-Streptococcus S/86 [1]. In contrast, the 6-sulfamylbenzothiazole and 6-nitrobenzothiazole congeners showed different potency profiles, with the 6-sulfamyl derivative being active at 5 µg/mL against M. tuberculosis H37Rv [1]. This indicates that the 6-position substituent on the benzothiazole ring modulates both the potency and selectivity of antimicrobial activity, supporting the selection of the 6-chloro variant for specific antimicrobial screening programs.

Antimicrobial Antitubercular Benzothiazole

Halogen-Dependent Physicochemical Differentiation: 6-Chloro vs. 6-Bromo Analog

The direct structural analog N-(6-bromo-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide (CAS 5918-22-9) differs only in the halogen atom at the 6-position of the benzothiazole ring . This substitution results in quantifiable differences in molecular weight (395.88 g/mol for 6-Cl vs. 440.33 g/mol for 6-Br), lipophilicity (Br is more lipophilic than Cl), and steric bulk (Br van der Waals radius: 1.85 Å vs. Cl: 1.75 Å) [1]. These differences can influence membrane permeability, metabolic stability, and target binding kinetics [1]. The 6-chloro compound is therefore more appropriate for applications where lower molecular weight and moderated lipophilicity are desired to maintain favorable drug-like properties, while the 6-bromo analog may be selected for increased potency via halogen bonding or enhanced hydrophobic interactions.

Physicochemical Properties Halogen Substitution Molecular Design

Regioisomeric Differentiation: Sulfamoyl on Benzamide vs. Sulfamoyl on Benzothiazole

The target compound places the dimethylsulfamoyl group on the benzamide moiety (4-position of the benzamide ring). A distinct regioisomeric series, exemplified by N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-methylbenzamide and N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-methanesulfonylbenzamide, locates the sulfamoyl group directly on the benzothiazole ring . According to the SAR established by Shukla et al. (2021), the sulfamoyl benzamide component (sites B, C, D, and E) constitutes the core pharmacophore for NF-κB modulation; swapping the sulfonamide and carboxamide positions (compound 51) resulted in complete loss of activity [1]. This regioisomeric distinction is critical: the two series present different pharmacophores and cannot be assumed to have interchangeable biological activity.

Regioisomerism Pharmacophore Benzothiazole

Aqueous Solubility and Formulation Considerations Relative to N-Alkyl Chain Variants

Within the sulfamoyl benzamidothiazole series, increasing the N-alkyl chain length on the sulfamoyl group increases calculated lipophilicity. The dimethyl variant (cLogP ~2.8) is predicted to be more water-soluble than the diethyl (cLogP ~3.5) or dipropyl (cLogP ~4.2) analogs . While all three alkyl chain lengths retained NF-κB activity in the SAR study [1], the dimethyl substitution pattern present in 313403-55-3 offers a more favorable balance between biological activity and aqueous solubility for in vitro assay conditions. Compounds with longer alkyl chains may require higher DMSO concentrations or alternative solubilization strategies, potentially introducing solvent-related artifacts in cell-based assays.

Solubility Formulation Drug-likeness

Best-Fit Research and Industrial Application Scenarios for N-(6-Chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide


NF-κB Pathway Modulator Screening in Vaccine Adjuvant Discovery

This compound belongs to the sulfamoyl benzamidothiazole chemotype identified by Shukla et al. (2021) in a high-throughput screen for compounds that prolong NF-κB activation following TLR-4 stimulation with LPS [1]. The 248-compound screening library contained this chemotype, and the SAR rules established in that study—including the essential benzothiazole core, the activity window for dimethyl sulfamoyl substitution, and the pharmacophore requirement—provide a validated framework for using this compound as a screening tool or reference standard in NF-κB-dependent adjuvant discovery programs [1].

Antimicrobial Screening Against Gram-Positive Bacterial Strains

Historical data from the 1971 chemotherapeutic agent study demonstrated that 6-chlorobenzothiazole derivatives possess measurable antimicrobial activity against Gram-positive bacteria, with a related compound showing activity at 25 µg/mL against beta-Streptococcus S/86 [2]. The specific dimethylsulfamoyl benzamide substitution pattern in 313403-55-3 differentiates it from the sulfonamide derivatives tested in the 1971 study, offering a structurally distinct entry point for antimicrobial screening cascades targeting drug-resistant Gram-positive pathogens.

Medicinal Chemistry SAR Expansion at the 6-Position of the Benzothiazole Ring

The 6-chloro substituent on the benzothiazole ring provides a well-defined position for comparative SAR studies against the 6-bromo analog (CAS 5918-22-9) and other halogen variants [3]. The quantifiable differences in molecular weight (ΔMW = 44.45 g/mol), van der Waals radius (Δ = 0.10 Å), and predicted lipophilicity between chloro and bromo analogs make this compound valuable for systematic studies of halogen effects on target binding, cellular permeability, and metabolic stability [3].

Computational Chemistry and Docking Studies of Sulfamoyl Benzamidothiazole Pharmacophores

The well-documented SAR landscape surrounding the sulfamoyl benzamidothiazole chemotype—including the essential nature of the benzothiazole core, the intolerance of sulfonamide-carboxamide positional swapping, and the alkyl chain length constraints on the sulfamoyl group [1]—provides a rich dataset for computational model validation. This compound can serve as a reference ligand for docking studies, pharmacophore model generation, and machine learning-based activity prediction within the benzothiazole chemical space.

Quote Request

Request a Quote for N-(6-chloro-1,3-benzothiazol-2-yl)-4-(dimethylsulfamoyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.